4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
Overview
Description
4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is a useful research compound. Its molecular formula is C9H10F3N3 and its molecular weight is 217.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
One study focused on synthesizing fluorine-containing 4-arylaminoquinazolines, demonstrating the compound's utility in creating derivatives with antiviral properties. The study explored the antiviral activity of these derivatives against viruses such as monkeypox, smallpox vaccine, and ectromelia virus, suggesting that fluorinated quinazoline derivatives show promise in the search for new antiviral substances (Lipunova et al., 2012).
Novel Synthesis Methods
Another significant application is in the development of novel synthesis methods. A study presented a one-pot synthesis approach for 2-trifluoromethylquinazolin-4(3 H)-ones using trifluoroacetic acid as a CF3 source. This method demonstrates the compound's role in facilitating efficient and cost-effective synthesis processes for creating quinazolinon-4-ones, highlighting its versatility and potential for large-scale applications (Almeida et al., 2018).
Antiplasmodial Agents
Research into antimalarial compounds led to the identification of 4-aminoquinoline-trifluormethyltriazoline compounds as potential antiplasmodial agents. These compounds were synthesized through an Ag-catalyzed reaction and showed promising antimalarial activity in both in vitro and in vivo studies, underscoring the compound's role in developing new treatments for malaria (Yadav et al., 2023).
Anticancer Activity
The creation of 4-tetrazolyl-3,4-dihydroquinazoline derivatives through a one-pot synthesis method has been reported, with these derivatives exhibiting anticancer activity. This research highlights the compound's utility in cancer research, particularly in synthesizing new molecules with potential therapeutic applications (Xiong et al., 2022).
Properties
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLGUYFUNFDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348745 | |
Record name | 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256954-38-8 | |
Record name | 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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